Dcuka

Description

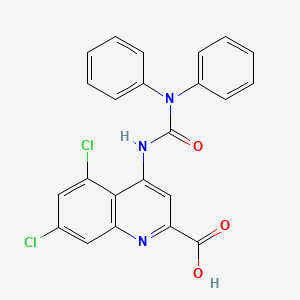

Structure

3D Structure

Properties

CAS No. |

210692-58-3 |

|---|---|

Molecular Formula |

C23H15Cl2N3O3 |

Molecular Weight |

452.3 g/mol |

IUPAC Name |

5,7-dichloro-4-(diphenylcarbamoylamino)quinoline-2-carboxylic acid |

InChI |

InChI=1S/C23H15Cl2N3O3/c24-14-11-17(25)21-18(12-14)26-20(22(29)30)13-19(21)27-23(31)28(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,29,30)(H,26,27,31) |

InChI Key |

OJDVCDQJKKEPIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=NC4=C3C(=CC(=C4)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dcuka

Disclaimer: Comprehensive searches of scientific literature and drug databases did not yield any information on a compound or drug named "Dcuka." The following guide is a template designed to illustrate the requested format and content structure. A hypothetical molecule, "Exemplarib," will be used as a placeholder to demonstrate the data presentation, experimental protocols, and visualizations requested. "Exemplarib" is a fictional tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).

Overview of Exemplarib

Exemplarib is a synthetic, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. Dysregulation of EGFR signaling is a key driver in the pathogenesis of several human cancers, including non-small cell lung cancer and glioblastoma. Exemplarib is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of signal transduction leads to the inhibition of cell proliferation, survival, and metastasis in EGFR-dependent tumor models.

Mechanism of Action

The primary mechanism of action of Exemplarib is the reversible and competitive inhibition of ATP binding to the intracellular kinase domain of EGFR. Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes a conformational change, dimerizes, and activates its intrinsic tyrosine kinase activity. This results in the autophosphorylation of several tyrosine residues within the C-terminal tail of the receptor.

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes containing Src homology 2 (SH2) domains, such as Grb2. The recruitment of these proteins initiates a cascade of downstream signaling events, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are crucial for promoting cell cycle progression, survival, and angiogenesis.

Exemplarib occupies the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues. This effectively blocks the initiation of the entire downstream signaling cascade, leading to cell cycle arrest and apoptosis in EGFR-addicted cancer cells.

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of Exemplarib.

Quantitative Data

The inhibitory activity of Exemplarib has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Assay Type | Cell Line/Enzyme |

| IC₅₀ | 2.5 nM | Kinase Assay | Recombinant Human EGFR |

| Kᵢ | 1.8 nM | Biochemical Assay | Recombinant Human EGFR |

| EC₅₀ | 15.7 nM | Cell Proliferation | A431 (EGFR-overexpressing) |

| EC₅₀ | > 10 µM | Cell Proliferation | HCT116 (EGFR-low) |

Experimental Protocols

Western Blot for Phospho-EGFR Inhibition

This protocol details the methodology used to assess the inhibitory effect of Exemplarib on EGFR autophosphorylation in a cellular context.

4.1.1 Cell Culture and Treatment:

-

A431 cells are seeded in 6-well plates and grown to 80% confluency in DMEM supplemented with 10% FBS.

-

Cells are serum-starved for 12 hours prior to treatment.

-

Cells are pre-treated with varying concentrations of Exemplarib (0, 1, 5, 10, 50, 100 nM) for 2 hours.

-

Following pre-treatment, cells are stimulated with 100 ng/mL of human EGF for 10 minutes.

4.1.2 Lysate Preparation:

-

Cells are washed twice with ice-cold PBS.

-

Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein concentration is determined using a BCA assay.

4.1.3 SDS-PAGE and Immunoblotting:

-

Equal amounts of protein (20 µg) are resolved on an 8% SDS-PAGE gel.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked for 1 hour at room temperature with 5% BSA in TBST.

-

The membrane is incubated overnight at 4°C with primary antibodies against Phospho-EGFR (Tyr1068) and total EGFR.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of p-EGFR inhibition.

Conclusion

The provided data and methodologies illustrate that the hypothetical compound, Exemplarib, functions as a potent and selective inhibitor of EGFR. By competitively binding to the ATP pocket of the EGFR kinase domain, it effectively abrogates the activation of key downstream pro-survival and proliferative signaling pathways, such as the MAPK and PI3K-Akt pathways. The cellular and biochemical data support this mechanism, demonstrating nanomolar efficacy in both enzymatic and cellular assays. This targeted mode of action establishes Exemplarib as a representative model for a class of therapeutic agents developed for the treatment of EGFR-driven malignancies. Further research would focus on its in vivo efficacy, pharmacokinetic profile, and potential resistance mechanisms.

The Enigmatic Compound: 5,7-Dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid Remains Undiscovered in Scientific Literature

A comprehensive review of scientific databases and chemical literature reveals no specific records detailing the discovery, synthesis, or biological evaluation of 5,7-Dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid. Despite its complex and specific chemical name, this particular molecule does not appear in published research articles, patents, or chemical supplier catalogs.

While the core structure of quinoline and its derivatives are of significant interest in medicinal chemistry, the unique combination of a diphenyl carbamoyl amino group at the 4th position and a carboxylic acid at the 2nd position on a 5,7-dichloroquinoline scaffold has not been documented.

Researchers have extensively studied various substituted quinolines for a wide range of therapeutic applications. For instance, related compounds such as 4,7-dichloroquinoline serve as crucial intermediates in the synthesis of antimalarial drugs. Similarly, other quinoline-2-carboxylic acid derivatives have been investigated for their potential as inhibitors of enzymes like dihydroorotate dehydrogenase. However, the specific substitution pattern described for the target compound of this guide is not found within the available scientific data.

The absence of information suggests that 5,7-Dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid may be a novel compound that has not yet been synthesized or characterized. Alternatively, it could be a theoretical molecule that has been conceptualized but not yet realized in a laboratory setting.

Given the lack of available data, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, and visualizations related to its discovery and development. Further research and de novo synthesis would be required to elucidate the properties and potential applications of this specific chemical entity.

An In-depth Technical Guide to the Dcuka Compound: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dcuka, scientifically known as 5,7-dichloro-4-((diphenylcarbamoyl)amino)quinoline-2-carboxylic acid, is a novel small molecule that has garnered interest for its activity as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors. As the primary metabolite of the related compound DCUK-OEt, Dcuka presents a promising avenue for the development of therapeutics targeting the GABAergic system, which is implicated in a wide range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the compound's structure, physicochemical properties, and known biological activities. Detailed experimental protocols for the synthesis of key precursors and for the characterization of its modulatory effects on GABAA receptors are also presented, offering a valuable resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry.

Compound Structure and Properties

Dcuka is a quinoline carboxylic acid derivative with a diphenylcarbamoyl moiety at the 4-amino position. The presence of two chlorine atoms on the quinoline ring significantly influences its electronic and lipophilic properties.

Chemical Structure:

Table 1: Physicochemical Properties of Dcuka [1]

| Property | Value |

| IUPAC Name | 5,7-dichloro-4-(diphenylcarbamoylamino)quinoline-2-carboxylic acid |

| Molecular Formula | C23H15Cl2N3O3 |

| Molecular Weight | 452.3 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=NC4=C3C(=CC(=C4)Cl)Cl)C(=O)O |

| InChI Key | OJDVCDQJKKEPIQ-UHFFFAOYSA-N |

| CAS Number | 210692-58-3 |

| Synonyms | DCUKA, V2234Y4RTS, UNII-V2234Y4RTS |

Biological Activity and Mechanism of Action

Dcuka functions as a positive allosteric modulator of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2] Unlike direct agonists that bind to the main GABA binding site, PAMs bind to a distinct allosteric site on the receptor complex, enhancing the effect of GABA when it binds.[2] This modulation typically results in an increased frequency or duration of chloride ion channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

The related ester derivative, DCUK-OEt, has been shown to be a positive allosteric modulator of GABA currents at various GABAA receptor subtypes, including α1β2γ2, α1β3γ2, α5β3γ2, and α1β3δ.[3] Dcuka, as the primary metabolite of DCUK-OEt, also enhances submaximal GABA (EC10) currents in oocytes expressing α1β2γ2 GABAA receptors. Notably, DCUK-OEt exhibits approximately 10-fold greater potency in this regard.

Table 2: In Vitro Biological Activity of Dcuka

| Parameter | Value | Receptor/System | Reference |

| Ki | 6.6 μM | GABAA Receptor ([3H]muscimol displacement) | [4] |

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of a GABAA receptor and the proposed mechanism of action for Dcuka as a positive allosteric modulator.

Caption: GABAA receptor signaling and positive allosteric modulation by Dcuka.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a general workflow for the synthesis of Dcuka and its subsequent biological characterization.

Caption: General experimental workflow for Dcuka synthesis and biological evaluation.

Experimental Protocols

Synthesis of Key Precursors

4.1.1. Synthesis of 4,7-dichloroquinoline

This procedure is adapted from the synthesis of chloroquine, which shares the 4,7-dichloroquinoline core.[5]

Materials:

-

3-chloroaniline

-

Diethyl oxaloacetate

-

Acetic acid

-

Phosphorus oxychloride

Procedure:

-

React 3-chloroaniline with the diethyl ester of oxaloacetic acid in the presence of acetic acid to form the corresponding enamine.

-

Heat the enamine intermediate to approximately 250°C to induce heterocyclization, yielding the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid. A smaller amount of the 5-chloro isomer may also be formed and can be separated by crystallization from acetic acid.

-

Perform alkaline hydrolysis of the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.

-

Decarboxylate the resulting acid at high temperature to yield 7-chloro-4-hydroxyquinoline.

-

Treat the 7-chloro-4-hydroxyquinoline with phosphorus oxychloride to yield the final product, 4,7-dichloroquinoline.

4.1.2. Synthesis of Diphenylcarbamoyl Chloride [1][3]

Materials:

-

Diphenylamine

-

Phosgene

-

Benzene

-

Ethanol

Procedure:

-

Dissolve diphenylamine in benzene in a flask and cool the mixture in an ice bath.

-

Pass phosgene gas through the solution. The amount of phosgene added can be monitored by weighing the phosgene cylinder or the reaction flask. This step typically takes 3-4 hours.

-

Allow the reaction mixture to stand for 1-2 hours after the addition of phosgene.

-

Filter the precipitated diphenylamine hydrochloride.

-

Distill the benzene from the filtrate.

-

Pour the remaining material into ethanol and cool to precipitate the diphenylcarbamoyl chloride.

-

Filter the product and wash with a small amount of cold ethanol. The product can be recrystallized from ethanol if necessary and has a melting point of approximately 85°C.

GABAA Receptor Binding Assay ([3H]muscimol Displacement)

This protocol is a general method for determining the binding affinity of a test compound to the GABA binding site on the GABAA receptor.

Materials:

-

Rat brain membranes (prepared as described in the PDSP protocol)

-

[3H]muscimol

-

Dcuka (dissolved in 1.0% v/v DMSO)

-

Unlabeled GABA (for determining non-specific binding)

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, pH 7.4, ice-cold)

-

Scintillation vials and cocktail

Procedure:

-

Prepare rat brain membranes according to the NIMH Psychoactive Drug Screening Program (PDSP) protocol.

-

On the day of the assay, thaw the prepared membranes and wash twice with binding buffer by centrifugation.

-

Resuspend the final pellet in fresh binding buffer.

-

In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

-

For total binding wells, add [3H]muscimol at a final concentration of 5 nM.

-

For non-specific binding wells, add [3H]muscimol (5 nM) and a high concentration of unlabeled GABA (e.g., 10 mM).

-

For competition wells, add [3H]muscimol (5 nM) and varying concentrations of Dcuka (e.g., from 0.05 nM to 10 μM).

-

Incubate the plate at 4°C for 45 minutes.

-

Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for Dcuka by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recording in Xenopus Oocytes

This protocol describes the general procedure for expressing GABAA receptors in Xenopus oocytes and measuring the modulatory effect of Dcuka on GABA-induced currents using two-electrode voltage clamp.

Materials:

-

Xenopus laevis oocytes

-

cRNA for desired GABAA receptor subunits (e.g., α1, β2, γ2)

-

GABA

-

Dcuka

-

Two-electrode voltage clamp setup

-

Perfusion system

Procedure:

-

Prepare and inject Xenopus oocytes with the cRNAs for the desired GABAA receptor subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.

-

Voltage-clamp the oocyte at a holding potential of -60 to -80 mV.

-

Perfuse the oocyte with a submaximal concentration of GABA (e.g., EC10) to elicit a baseline current.

-

Co-apply the same concentration of GABA along with varying concentrations of Dcuka.

-

Measure the potentiation of the GABA-induced current in the presence of Dcuka.

-

Construct a concentration-response curve for the potentiation effect of Dcuka and determine the EC50 for potentiation.

Pharmacokinetics

Specific pharmacokinetic data for Dcuka is not currently available in the public literature. However, studies on other quinoline carboxylic acid derivatives, such as ciprofloxacin, can provide some general insights. Ciprofloxacin, a fluoroquinolone antibiotic, has a serum half-life of about 4-6 hours, and a significant portion is excreted unchanged in the urine.[6] The pharmacokinetic profile of Dcuka would need to be determined experimentally to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential development as a therapeutic agent.

Conclusion

Dcuka is a promising positive allosteric modulator of GABAA receptors with a well-defined chemical structure and a known mechanism of action. This technical guide has summarized the available information on its properties and biological activity and provided detailed experimental protocols to facilitate further research. Future studies should focus on elucidating a complete synthesis pathway, conducting detailed electrophysiological characterization across various GABAA receptor subtypes to determine its selectivity profile, and performing comprehensive pharmacokinetic and in vivo efficacy studies to evaluate its therapeutic potential. The information presented herein serves as a solid foundation for scientists and researchers to advance the understanding and potential application of this intriguing compound.

References

- 1. prepchem.com [prepchem.com]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 6. Positive Allosteric Modulation of α5-GABAA Receptors Reverses Stress-Induced Alterations in Dopamine System Function and Prepulse Inhibition of Startle - PMC [pmc.ncbi.nlm.nih.gov]

Dcuka as a Potential GABAA Receptor Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dcuka (5,7-dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid) and its ethyl ester analog, DCUK-OEt, as potential positive allosteric modulators of the γ-aminobutyric acid type A (GABAa) receptor. This document collates the available quantitative data, details established experimental protocols relevant to the study of these compounds, and presents signaling pathways and experimental workflows through structured diagrams. The findings suggest that Dcuka and its derivatives represent a novel class of GABAa receptor modulators with distinct subunit selectivity, warranting further investigation for their therapeutic potential.

Introduction

The GABAa receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysfunction is implicated in numerous neurological and psychiatric disorders. The receptor's complex pentameric structure, arising from a diverse array of subunits (α, β, γ, δ, ε, θ, π, and ρ), offers a multitude of binding sites for various ligands, including allosteric modulators. These modulators, which bind to sites distinct from the GABA binding site, can enhance or inhibit the receptor's function, providing a sophisticated mechanism for fine-tuning neuronal activity.

Dcuka and its analog DCUK-OEt have emerged as novel aminoquinoline derivatives with the ability to positively modulate GABAa receptor function.[1] Unlike classical benzodiazepines, these compounds exhibit a unique pharmacological profile, suggesting a different binding site and mechanism of action. This guide synthesizes the current knowledge on Dcuka's interaction with the GABAa receptor, providing a technical foundation for further research and development.

Quantitative Data

The following tables summarize the key quantitative findings from radioligand binding assays and electrophysiological studies on Dcuka and DCUK-OEt.

Table 1: Radioligand Binding Affinity

This table presents the inhibitory constants (Ki) of Dcuka and DCUK-OEt for the displacement of [3H]muscimol from GABAa receptors in washed rat brain membranes. Neither compound showed efficacy in displacing [3H]flunitrazepam, indicating they do not bind to the benzodiazepine site.[1]

| Compound | Radioligand | Ki (μM) |

| Dcuka | [3H]muscimol | 6.6 |

| DCUK-OEt | [3H]muscimol | 1.7 |

Table 2: Potentiation of GABA-Evoked Currents

This table details the positive allosteric modulatory effects of DCUK-OEt on GABA-evoked currents in Xenopus oocytes expressing different GABAa receptor subunit combinations. The data represents the percent change in current in the presence of 0.3 μM DCUK-OEt on submaximal GABA (EC10) responses. Due to solubility limitations, full concentration-response curves for Dcuka were not determined. However, equi-effective concentrations suggest that DCUK-OEt is approximately 10-fold more potent than Dcuka (e.g., 0.3 μM DCUK-OEt produced a similar effect to 3 μM Dcuka on α1β2γ2 receptors).[1]

| GABAA Receptor Subunit Combination | Mean % Potentiation by 0.3 μM DCUK-OEt (± SEM) |

| α1β2γ2 | 135 ± 21 |

| α1β3γ2 | 105 ± 15 |

| α5β3γ2 | 88 ± 12 |

| α1β3δ | 125 ± 18 |

| α1β2 | Not significantly different from zero |

| α5β3 | Not significantly different from zero |

| α1β3 | Not significantly different from zero |

| α1β1γ2 | Not significantly different from zero |

| α1β2γ1 | Less potentiation (non-significant) |

| α4β3γ2 | No significant PAM effect |

| α4β3δ | No significant PAM effect |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the study of Dcuka and DCUK-OEt.

Radioligand Binding Assay

Objective: To determine the binding affinity of Dcuka and DCUK-OEt to the GABAa receptor complex.

Materials:

-

Washed rat brain membranes

-

[3H]muscimol (for GABA site)

-

[3H]flunitrazepam (for benzodiazepine site)

-

Dcuka and DCUK-OEt

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brains in a suitable buffer and perform differential centrifugation to isolate the crude membrane fraction. Wash the membranes repeatedly to remove endogenous GABA.

-

Binding Reaction: In a 96-well plate, combine the washed brain membranes, the radioligand ([3H]muscimol or [3H]flunitrazepam) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor (Dcuka or DCUK-OEt).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the modulatory effects of Dcuka and DCUK-OEt on the function of specific GABAa receptor subunit combinations.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for desired GABAa receptor subunits (α, β, γ/δ)

-

GABA

-

Dcuka and DCUK-OEt

-

Recording solution (e.g., ND96)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microinjection setup

-

Perfusion system

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Manually separate and defolliculate the oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired GABAa receptor subunits.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Establish a stable baseline current.

-

-

Drug Application:

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC10) to establish a control current amplitude.

-

Co-apply the same concentration of GABA with varying concentrations of Dcuka or DCUK-OEt.

-

Wash out the drugs and allow for recovery before subsequent applications.

-

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the modulator. Calculate the percent potentiation of the GABA response by the modulator.

Whole-Cell Voltage-Clamp in Brain Slices

Objective: To investigate the effects of Dcuka and DCUK-OEt on native GABAa receptors in a more physiologically relevant preparation. The primary study focused on the central amygdala.[1]

Materials:

-

Rat brain slices containing the central amygdala

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution (e.g., containing CsCl or Cs-gluconate to isolate chloride currents)

-

GABA

-

Dcuka and DCUK-OEt

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

-

Micromanipulators

-

Perfusion system

Procedure:

-

Slice Preparation: Acutely prepare coronal brain slices (e.g., 300 µm thick) from a rat brain using a vibratome in ice-cold, oxygenated aCSF.

-

Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

Recording:

-

Transfer a slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Identify neurons in the central amygdala using DIC optics.

-

Approach a neuron with a glass micropipette filled with internal solution and establish a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

-

Measurement of Tonic and Phasic Currents:

-

Record baseline current to measure tonic GABAergic currents.

-

Apply GABA puffs or electrical stimulation to evoke phasic inhibitory postsynaptic currents (IPSCs).

-

-

Drug Application: Bath-apply Dcuka or DCUK-OEt and observe changes in both tonic and phasic GABAergic currents.

-

Data Analysis: Analyze the changes in holding current (tonic current) and the amplitude, frequency, and kinetics of IPSCs (phasic currents) before and after drug application.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing Dcuka's modulatory effects.

Caption: GABAa receptor signaling pathway modulated by Dcuka.

Caption: Experimental workflow for characterizing Dcuka's effects on GABAa receptors.

Conclusion

Dcuka and its analog DCUK-OEt represent a promising new class of positive allosteric modulators of the GABAa receptor. The available data indicates a distinct pharmacological profile, including a binding site separate from the benzodiazepine site and a unique pattern of subunit selectivity. The preferential modulation of specific GABAa receptor isoforms suggests the potential for developing targeted therapeutics with improved side-effect profiles. Further research, including the determination of full dose-response relationships for Dcuka and in vivo studies, is warranted to fully elucidate the therapeutic potential of this novel compound. This technical guide provides a foundational resource for researchers and drug development professionals to advance the understanding and application of Dcuka as a GABAa receptor modulator.

References

Preliminary In-Vitro Studies of Novel Compounds: A Technical Guide

Disclaimer: The following technical guide provides a generalized framework for presenting preliminary in-vitro studies of a novel compound. A thorough search for "Dcuka" did not yield any specific published data. Therefore, this document serves as a template, illustrating the expected data presentation, experimental protocols, and visualizations for a compound at this stage of research, using hypothetical data and established methodologies.

Data Presentation

Quantitative data from preliminary in-vitro studies are summarized below. These tables are designed for clear comparison of the compound's activity across various assays and cell lines.

Table 1: Anti-proliferative Activity of Compound X

| Cell Line | Compound X IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| MCF-7 (Breast) | 1.5 ± 0.2 | 0.1 ± 0.02 |

| A549 (Lung) | 3.2 ± 0.4 | 0.3 ± 0.05 |

| U87 (Glioblastoma) | 0.8 ± 0.1 | 0.08 ± 0.01 |

| HEK293 (Normal) | > 50 | 2.5 ± 0.3 |

Table 2: Cytotoxicity Profile of Compound X

| Cell Line | Compound X CC50 (µM) | Selectivity Index (SI = CC50 / IC50) |

| MCF-7 | 25.5 ± 2.1 | 17.0 |

| A549 | 41.3 ± 3.5 | 12.9 |

| U87 | 15.8 ± 1.9 | 19.8 |

| HEK293 | > 100 | - |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the test compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with the compound at various concentrations (typically ranging from 0.01 to 100 µM) for 72 hours.

-

MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (Trypan Blue Exclusion)

The cytotoxic effect of the compound was assessed using the trypan blue exclusion assay, which distinguishes between viable and non-viable cells.[1]

-

Cell Treatment: Cells were treated with the compound at the same concentrations as the proliferation assay for 72 hours.

-

Cell Harvesting: Both adherent and floating cells were collected and centrifuged.

-

Staining: The cell pellet was resuspended in a small volume of media, and an aliquot was mixed with an equal volume of 0.4% trypan blue solution.

-

Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer.

-

Data Analysis: The percentage of cytotoxicity was calculated, and the CC50 value was determined.

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows are provided below, generated using Graphviz (DOT language).

Caption: Hypothetical NF-κB signaling pathway.

Caption: Experimental workflow for MTT proliferation assay.

References

A Technical Guide to the Preclinical Evaluation of Novel Anticonvulsant Agents

Introduction

While the query for "Dcuka" as an anticonvulsant agent did not yield specific public-domain information—suggesting it may be a proprietary, preclinical compound, a misnomer, or otherwise not yet scientifically documented—this guide has been developed to serve its intended audience of researchers, scientists, and drug development professionals. It outlines the core preclinical evaluation pipeline for a hypothetical novel anticonvulsant agent, hereafter referred to as Compound X . This document provides a framework for the systematic assessment of a new chemical entity's potential as a treatment for epilepsy, complete with standardized experimental protocols, data presentation formats, and visualizations of key pathways and workflows.

The development of new antiseizure drugs (ASDs) is critical, as a significant portion of individuals with epilepsy do not achieve adequate seizure control with existing medications.[1] The preclinical screening process is foundational to identifying promising new therapeutic candidates. This process has historically relied on a few well-validated rodent seizure models that have successfully identified numerous clinically effective drugs.[2]

This guide will detail the established methodologies for in vivo screening, mechanism of action studies, and the underlying neurobiological pathways pertinent to the discovery of novel anticonvulsant agents.

Section 1: In Vivo Screening and Efficacy Assessment

The initial phase of evaluating Compound X involves assessing its anticonvulsant activity in established, clinically validated animal models of seizures.[2] The two most fundamental and widely used screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[1][2] These models represent generalized tonic-clonic seizures and generalized myoclonic/absence seizures, respectively.[2][3]

Data Presentation: Anticonvulsant Profile of Compound X

The efficacy of Compound X would be quantified by determining its median effective dose (ED50) in these models. This data is typically compared against a standard anticonvulsant drug.

Table 1: Anticonvulsant Efficacy of Compound X in Rodent Models

| Model | Species | Compound X ED50 (mg/kg, i.p.) | Standard Drug ED50 (mg/kg, i.p.) | Seizure Type Correlation |

| Maximal Electroshock (MES) | Mouse | [Example Value: 15.2] | Diazepam: 4.5 | Generalized Tonic-Clonic |

| Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | [Example Value: 25.8] | Diazepam: 0.2 | Myoclonic, Absence |

Note: ED50 values are hypothetical examples for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings.

1.2.1 Maximal Electroshock (MES) Seizure Test

-

Objective: To identify agents effective against generalized tonic-clonic seizures.[2]

-

Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.[4][5]

-

Procedure:

-

Adult male mice (e.g., CF-1 strain) are administered Compound X or a vehicle control intraperitoneally (i.p.).[6]

-

At the predetermined time of peak effect (TPE) of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via the electrodes.[4]

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the extension of the hindlimbs at a 180-degree angle to the torso.[4]

-

Protection is defined as the absence of the tonic hindlimb extension phase.

-

The ED50, the dose that protects 50% of the animals, is calculated from data obtained at various doses.

-

1.2.2 Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

-

Objective: To identify agents effective against myoclonic and absence seizures.[2][3]

-

Materials: Pentylenetetrazol (PTZ) solution.

-

Procedure:

-

Adult male mice are administered Compound X or a vehicle control (i.p.).

-

At the TPE, a dose of PTZ known to induce clonic seizures in 97-99% of untreated animals (CD99, e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[6][7][8]

-

Animals are placed in individual observation cages and monitored for 30 minutes.[6]

-

The endpoint is the presence or absence of a clonic seizure, defined as at least a 3-5 second episode of clonic spasms of the forelimbs, hindlimbs, or jaw.[6]

-

Protection is defined as the absence of this clonic seizure endpoint.

-

The ED50 is calculated from the dose-response data.

-

Visualization: Preclinical Screening Workflow

The following diagram illustrates the initial screening process for a novel anticonvulsant agent.

Section 2: Elucidation of Mechanism of Action (MoA)

Understanding how Compound X exerts its anticonvulsant effects is critical for its further development. The primary mechanisms of action for existing ASDs involve the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission/reduction of excitatory neurotransmission.[9][10]

Key Signaling Pathways in Epilepsy

Epilepsy is fundamentally a disorder of neuronal hyperexcitability, arising from an imbalance between excitatory and inhibitory forces in the brain.[11][12][13] The primary molecular targets for anticonvulsant drugs are often components of the GABAergic and glutamatergic systems, as well as voltage-gated ion channels.[9][14]

2.1.1 The GABAergic System

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[15][16] Many anticonvulsants work by enhancing GABA-mediated inhibition.

2.1.2 The Glutamatergic System

Glutamate is the primary excitatory neurotransmitter.[12][17] Excessive glutamatergic activity is a hallmark of seizure activity.[17][18][19] ASDs can act by blocking glutamate receptors (e.g., NMDA, AMPA) or by inhibiting glutamate release.[9][14][20]

Experimental Protocols for MoA

In vitro techniques are essential for dissecting the molecular mechanism of Compound X.

2.2.1 Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To determine if Compound X directly modulates the function of key voltage-gated or ligand-gated ion channels.

-

Preparation: Primary neuronal cultures or brain slices containing neurons of interest (e.g., hippocampal pyramidal neurons).[1]

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the membrane of a single neuron.

-

The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

Voltage-clamp or current-clamp recordings are used to measure ionic currents or membrane potential, respectively.

-

Specific currents (e.g., voltage-gated sodium currents, GABA-A receptor-mediated currents) are isolated using pharmacological blockers and specific voltage protocols.

-

Compound X is applied via perfusion, and changes in the amplitude, kinetics, or voltage-dependence of the isolated currents are measured to determine its effect.

-

2.2.2 Neurotransmitter Release Assay

-

Objective: To assess if Compound X modulates the release of GABA or glutamate from presynaptic terminals.

-

Preparation: Synaptosomes (isolated nerve terminals) prepared from rodent brain tissue.

-

Procedure:

-

Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]GABA or [3H]glutamate).

-

The preparation is washed to remove excess radiolabel.

-

Neurotransmitter release is stimulated by depolarization (e.g., with an elevated potassium concentration).

-

Compound X is added to the preparation before or during depolarization.

-

The amount of radiolabeled neurotransmitter released into the supernatant is measured by liquid scintillation counting.

-

A change in the amount of released neurotransmitter in the presence of Compound X indicates a modulatory effect on the release machinery.

-

Data Presentation: MoA Profile of Compound X

The results from MoA studies would be summarized to build a profile of the compound's activity.

Table 2: In Vitro Mechanistic Profile of Compound X

| Assay | Target | Effect | Potency (IC50/EC50) | Potential Mechanism |

| Patch Clamp | Voltage-Gated Na+ Channels | Inhibition of persistent current | [Example Value: 5.2 µM] | Reduces neuronal hyperexcitability |

| Patch Clamp | GABA-A Receptors | Positive Allosteric Modulation | [Example Value: 10.8 µM] | Enhances GABAergic inhibition |

| Release Assay | K+-evoked Glutamate Release | Inhibition | [Example Value: 8.9 µM] | Reduces excitatory transmission |

Note: Values are hypothetical examples for illustrative purposes.

This guide provides a foundational framework for the initial preclinical evaluation of a novel anticonvulsant agent, designated here as Compound X. By employing a systematic approach that begins with validated in vivo screening models and progresses to detailed in vitro mechanism of action studies, researchers can build a comprehensive profile of a compound's potential therapeutic utility. The combination of efficacy data from MES and scPTZ tests, along with a clear understanding of the underlying molecular targets and pathways, is essential for making informed decisions in the drug development process. The protocols, data structures, and pathway diagrams presented herein serve as a technical resource for scientists dedicated to the discovery of the next generation of therapies for epilepsy.

References

- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. m.youtube.com [m.youtube.com]

- 5. EX-PHARM– Bureau For Health And Education Status Upliftment, New Delhi [heb-nic.in]

- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ion channels and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. frontiersin.org [frontiersin.org]

- 12. youtube.com [youtube.com]

- 13. Homeostatic plasticity - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. m.youtube.com [m.youtube.com]

- 17. scispace.com [scispace.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Lamotrigine - Wikipedia [en.wikipedia.org]

Exploring the Binding Affinity and Modulatory Effects of Dcuka on GABAA Receptor Subtypes

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and functional modulation of the novel compound, 5,7-dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-carboxylic acid (Dcuka), on γ-aminobutyric acid type A (GABAA) receptor subtypes. The data presented herein is crucial for understanding the therapeutic potential of Dcuka and its derivatives in neurological disorders where GABAergic signaling is implicated.

Introduction to Dcuka and the GABAA Receptor

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1][2] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability.[3][4] The receptor is a heteropentameric complex assembled from a variety of subunits (e.g., α, β, γ, δ), giving rise to a multitude of receptor subtypes with distinct pharmacological properties and anatomical localizations.[1][5] This heterogeneity offers the opportunity for the development of subtype-selective drugs with improved therapeutic profiles.

Dcuka is the primary metabolite of the ethyl ester derivative, DCUK-OEt.[6] Both compounds have been identified as novel positive allosteric modulators (PAMs) of GABAA receptors, enhancing the effect of GABA without directly activating the receptor themselves.[6][7] This guide details the binding affinity of Dcuka, its selectivity for different GABAA receptor subtypes, and the experimental methodologies used to elucidate these properties.

Quantitative Analysis of Binding Affinity

Radioligand binding assays were conducted to determine the affinity of Dcuka and its parent compound, DCUK-OEt, for the GABAA receptor complex using rat brain membranes. These experiments utilized [3H]muscimol, a GABAA agonist that binds to the GABA binding site, and [3H]flunitrazepam, a benzodiazepine that binds to the benzodiazepine site.

The results demonstrate that both Dcuka and DCUK-OEt displace [3H]muscimol, indicating interaction with the GABA binding site or an allosteric site that influences agonist binding.[6] However, neither compound showed significant displacement of [3H]flunitrazepam, suggesting they do not bind to the classical benzodiazepine site located at the α+/γ- subunit interface.[1][6]

| Compound | [3H]Muscimol Binding (Ki) | [3H]Flunitrazepam Binding (Ki) |

| DCUK-OEt | 1.7 ± 0.3 μM | >10 μM |

| Dcuka | 6.6 ± 1.9 μM | >10 μM |

| Table 1: Displacement of ligands binding to GABAA receptors by DCUK-OEt and Dcuka. Ki values represent the inhibitory constant and are reported as estimates from non-linear regression analysis. Data sourced from[6]. |

Subtype Selectivity and Functional Modulation

Electrophysiological studies using Xenopus laevis oocytes expressing specific GABAA receptor subunit combinations were performed to characterize the functional effects of these compounds. DCUK-OEt was shown to be a positive allosteric modulator of GABA-evoked currents, with its efficacy being dependent on the subunit composition of the receptor.

DCUK-OEt demonstrated significant potentiation of GABA currents in receptors containing α1β2γ2, α1β3γ2, α5β3γ2, and α1β3δ subunits.[6] Conversely, it had no significant PAM effect on αβ, α1β1γ2, α1β2γ1, α4β3γ2, or α4β3δ receptors.[6][7] The modulatory effect of DCUK-OEt on α1β2γ2 receptors was not blocked by the benzodiazepine antagonist flumazenil, further confirming a binding site distinct from the benzodiazepine site.[6]

| GABAA Receptor Subunit Combination | Potentiation of EC10 GABA response by 0.3 μM DCUK-OEt |

| α1β2γ2 | Significant |

| α1β3γ2 | Significant |

| α5β3γ2 | Significant |

| α1β3δ | Significant |

| αβ receptors | No significant effect |

| α1β1γ2 | No significant effect |

| α1β2γ1 | No significant effect |

| α4β3γ2 | No significant effect |

| α4β3δ | No significant effect |

| Table 2: Subtype selectivity of DCUK-OEt as a positive allosteric modulator of GABAA receptors. Data sourced from[6][7]. |

Proposed Binding Site

Computational docking studies were performed to predict the binding site of Dcuka and DCUK-OEt on the GABAA receptor. These simulations suggest a potential binding site at the interface between the α+ and β- subunits in the extracellular domain.[6][7] This is in contrast to benzodiazepines, which bind at the α+/γ- interface.[1][8]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of Dcuka and DCUK-OEt to the GABAA receptor.

Methodology:

-

Membrane Preparation: Rat brain membranes were prepared as described by the NIMH Psychoactive Drug Screening Program.[6]

-

Assay Conditions: The assays were performed in a solution containing Tris/citrate buffer.[8]

-

Radioligands: [3H]muscimol was used to label the GABA binding site, and [3H]flunitrazepam was used to label the benzodiazepine binding site.[6][8]

-

Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compounds (Dcuka or DCUK-OEt).[8]

-

Separation and Counting: Bound and free radioligand were separated by filtration through glass-fiber filters. The radioactivity retained on the filters was measured by liquid scintillation counting.[8][9]

-

Data Analysis: Non-linear regression analysis was used to calculate the IC50 and subsequently the Ki values from the displacement curves.[6]

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

Objective: To functionally characterize the modulatory effects of DCUK-OEt on different GABAA receptor subtypes.

Methodology:

-

Oocyte Preparation: Oocytes were harvested from Xenopus laevis frogs.[6]

-

cDNA Injection: Complementary DNAs (cDNAs) encoding various rat and human GABAA receptor subunits (α1, β1, β2, β3, γ1, γ2s, δ) were injected into the oocytes to express specific receptor subtypes.[6]

-

Electrophysiological Recording: Two-electrode voltage clamp was used to measure the ion currents flowing across the oocyte membrane in response to GABA application.

-

Drug Application: GABA, either alone or in combination with DCUK-OEt, was applied to the oocytes.

-

Data Analysis: The potentiation of the GABA-induced current by DCUK-OEt was calculated as the percentage increase in current amplitude in the presence of the compound compared to the current elicited by GABA alone.[6]

Visualizations

Signaling Pathway

GABAA Receptor Signaling Pathway modulated by Dcuka.

Experimental Workflow: Radioligand Binding Assay

Workflow for the Radioligand Binding Assay.

Experimental Workflow: Oocyte Electrophysiology

Workflow for Oocyte Electrophysiology Experiments.

Conclusion

Dcuka represents a novel class of GABAA receptor modulators with a distinct pharmacological profile. Its mechanism as a positive allosteric modulator, coupled with its unique subtype selectivity and a binding site separate from that of benzodiazepines, highlights its potential as a lead compound for the development of new therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the structure-activity relationships and in vivo efficacy of Dcuka and its analogues. This information is invaluable for researchers and drug development professionals aiming to design next-generation modulators of GABAergic neurotransmission for the treatment of various neurological and psychiatric disorders.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]

- 6. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Therapeutic Potential of Dichloroacetate (DA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetate (DCA) is a small molecule that has been investigated for its therapeutic potential in a variety of diseases, most notably cancer and certain metabolic and neurodegenerative disorders. Early research suggests that DCA may exert its effects by modulating cellular metabolism, specifically by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK). This guide provides a technical overview of the foundational preclinical and early clinical research on DCA, with a focus on its mechanism of action, quantitative outcomes from key studies, and the experimental protocols used to generate these findings.

Mechanism of Action: The PDK-PDH Axis

DCA's primary molecular target is pyruvate dehydrogenase kinase (PDK), an enzyme that negatively regulates the pyruvate dehydrogenase complex (PDC) through phosphorylation. By inhibiting PDK, DCA effectively maintains PDC in its active, dephosphorylated state. This action is crucial because PDC is a key gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.

In many cancer cells, a metabolic shift known as the Warburg effect occurs, where cells favor glycolysis for energy production even in the presence of oxygen. This metabolic phenotype is associated with the upregulation of PDK, which suppresses mitochondrial respiration. DCA's inhibition of PDK reverses this effect, promoting the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation.[1][2] This metabolic shift can lead to a decrease in lactate production, an increase in reactive oxygen species (ROS), and the induction of apoptosis in cancer cells.[1]

Signaling Pathway

The following diagram illustrates the core signaling pathway affected by Dichloroacetate.

Caption: Dichloroacetate (DCA) signaling pathway.

Quantitative Data from Preclinical and Early Clinical Studies

The following tables summarize key quantitative findings from early research on DCA in Amyotrophic Lateral Sclerosis (ALS) and Glioblastoma Multiforme (GBM).

Table 1: Preclinical Efficacy of DCA in a Rat Model of Amyotrophic Lateral Sclerosis (ALS)

| Parameter | Control Group (SOD1G93A rats) | DCA-Treated Group (SOD1G93A rats) | Outcome | Reference |

| Motor Neuron Degeneration | Baseline | Reduced | Oral DCA administration reduced motor neuron degeneration in the spinal cord. | [3] |

| Gliosis | Baseline | Reduced | Significant reduction in microglial and astrocytic gliosis. | [3] |

| Proliferative Rate of Aberrant Glial Cells | Baseline | Reduced | DCA exposure reduced the proliferative rate of neurotoxic aberrant glial cells. | [3] |

| Toxicity of Aberrant Glial Cells to Motor Neurons | Baseline | Decreased | DCA treatment decreased the toxicity of aberrant glial cells to motor neurons. | [3] |

Study Design Note: Symptomatic SOD1G93A rats were administered DCA orally at a dose of 100 mg/kg for 10 days.[3] In vitro experiments used a 5 mM concentration of DCA on aberrant glial cells.[3]

Table 2: Phase I Clinical Trial of DCA in Recurrent Glioblastoma Multiforme (GBM) and other Solid Tumors

| Parameter | Dose Level: 6.25 mg/kg BID (n=16) | Dose Level: 12.25 mg/kg BID (n=7) | Outcome | Reference |

| Dose-Limiting Toxicities (DLTs) | 1 patient (Grade 3 neuropathy and fatigue) | 3 patients (Grade 3 fatigue, nausea, vomiting, diarrhea) | The Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) were established at 6.25 mg/kg BID. | [2] |

| Most Common Grade 3 Adverse Events | Neuropathy (13%), Fatigue (17.4%) | Not specified at this dose level | Neuropathy and fatigue were the most significant side effects. | [2] |

Study Design Note: This was a Phase I, open-label, single-arm, dose-escalation study in patients with recurrent and/or metastatic solid tumors.[2]

Experimental Protocols

In Vitro Assessment of DCA's Effect on Cancer Cell Viability

Objective: To determine the cytotoxic effects of DCA on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Dichloroacetate (sodium salt)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

DCA Treatment: Prepare a stock solution of DCA in sterile water. On the day of treatment, prepare serial dilutions of DCA in complete DMEM to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 mM).

-

Remove the old media from the wells and add 100 µL of the DCA-containing media to the respective wells. Include a vehicle control (media without DCA).

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

-

MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group and plot a dose-response curve to determine the IC50 value.

In Vivo Assessment of DCA's Efficacy in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of DCA in a mouse model of human cancer.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Human cancer cell line (e.g., A549 lung cancer cells)

-

Matrigel

-

Dichloroacetate (sodium salt)

-

Sterile saline

-

Calipers

-

Animal balance

Protocol:

-

Tumor Cell Implantation: Harvest A549 cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel at a concentration of 2 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into a control group and a DCA treatment group.

-

Administer DCA orally via gavage at a predetermined dose (e.g., 100 mg/kg/day) or provide it in the drinking water. The control group should receive the vehicle (e.g., sterile saline).

-

Continued Monitoring: Continue to monitor tumor volume, body weight, and the general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the control and DCA-treated groups to assess the anti-tumor efficacy.

Experimental Workflow

The following diagram outlines a typical workflow for preclinical evaluation of Dichloroacetate.

Caption: Preclinical evaluation workflow for DCA.

Conclusion

Early research on Dichloroacetate has established its potential as a therapeutic agent by targeting a fundamental metabolic vulnerability in cancer cells and demonstrating neuroprotective effects in a model of ALS. The mechanism of action, centered on the inhibition of PDK and the subsequent reactivation of mitochondrial respiration, provides a strong rationale for its further investigation. The quantitative data from preclinical and early clinical studies, while preliminary, are encouraging and have paved the way for ongoing research to better define the safety and efficacy of DCA in various disease contexts. The experimental protocols outlined in this guide provide a framework for the continued exploration of DCA's therapeutic utility.

References

- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccnm.edu [ccnm.edu]

- 3. Mitochondrial Modulation by Dichloroacetate Reduces Toxicity of Aberrant Glial Cells and Gliosis in the SOD1G93A Rat Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GABAA Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its complex pharmacology, arising from the existence of multiple subunit isoforms (e.g., α1-6, β1-3, γ1-3), makes it a key target for a wide range of therapeutic drugs, including sedatives, anxiolytics, and anticonvulsants.[1] Characterizing the binding affinity of novel compounds to the GABA-A receptor is a critical step in the drug discovery process. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, referred to herein as "Dcuka," for the GABA-A receptor.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki or Kd) of known ligands for the GABA-A receptor, providing a reference for comparison with experimental results for "Dcuka".

| Compound | Radioligand | Receptor Source | Binding Affinity (Ki/Kd) | Reference |

| GABA | [3H]Gzn-OG | Human GABA-A R(α1/β3/γ2) in HEK293T cells | 16.9 µM (Kd) | [2][3] |

| Gabazine | [3H]Gzn-OG | Human GABA-A R(α1/β3/γ2) in HEK293T cells | 214 nM (Kd) | [2][3] |

| DCUK-OEt | [3H]muscimol | Rat brain membranes | 1.7 µM (Ki) | [4] |

| DCUKA | [3H]muscimol | Rat brain membranes | 6.6 µM (Ki) | [4] |

| Diazepam | [3H]flumazenil | Human GABA-A R | 7.7 nM (Kd for [3H]flumazenil) | [1] |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Dcuka

This protocol describes a competitive binding assay to determine the affinity of "Dcuka" for the GABA-A receptor using [3H]muscimol, a known GABA-A receptor agonist, as the radioligand. The assay relies on the principle that the unlabeled test compound ("Dcuka") will compete with the radioligand for binding to the receptor in a concentration-dependent manner.

Materials and Reagents:

-

Rat brains

-

[3H]muscimol (specific activity ~10-30 Ci/mmol)

-

Unlabeled GABA (for determining non-specific binding)

-

"Dcuka" (test compound)

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Scintillation cocktail

-

Polypropylene tubes

-

Centrifuge capable of 140,000 x g

-

Homogenizer

-

96-well filter plates

-

Vacuum manifold

-

Scintillation counter

Part A: Membrane Preparation [5]

-

Homogenize fresh or frozen rat brains in 20 volumes (w/v) of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in ice-cold deionized water. Homogenize for two 10-second bursts.

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in Binding Buffer and centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.

-

Finally, resuspend the pellet in fresh Binding Buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane preparation in aliquots at -70°C until use.

-

Thaw the prepared membranes and wash them twice with Binding Buffer by centrifuging at 140,000 x g for 30 minutes at 4°C. Resuspend the final pellet in Binding Buffer to a concentration of 0.1-0.2 mg/well.

-

Prepare serial dilutions of "Dcuka" (e.g., from 1 nM to 1 mM).

-

Set up the assay in triplicate in polypropylene tubes or a 96-well plate as follows:

-

Total Binding: [3H]muscimol (e.g., 5 nM final concentration) and Binding Buffer.

-

Non-specific Binding: [3H]muscimol and a high concentration of unlabeled GABA (e.g., 10 µM final concentration).

-

Competition: [3H]muscimol and varying concentrations of "Dcuka".

-

-

Add the membrane preparation (0.1-0.2 mg of protein) to each well. The final assay volume should be consistent (e.g., 200 µL).

-

Incubate the plate for 45 minutes at 4°C.

-

Terminate the binding reaction by rapid filtration through a 96-well filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

Part C: Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [3H]muscimol as a function of the log concentration of "Dcuka".

-

Determine the IC50 value (the concentration of "Dcuka" that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) for "Dcuka" using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vivo Testing of Dcuka

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dcuka is a novel small molecule identified as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor. GABAA receptors are the major inhibitory neurotransmitter receptors in the central nervous system (CNS) and are validated targets for a wide range of therapeutics used to treat anxiety, epilepsy, and sleep disorders.[1] As a PAM, Dcuka enhances the effect of GABA, the endogenous ligand, leading to increased neuronal inhibition. This document provides a detailed experimental design for the in-vivo characterization of Dcuka, focusing on its pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles.

Putative Signaling Pathway of Dcuka

Dcuka binds to an allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding event potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This mechanism of action is the basis for its potential therapeutic effects in CNS disorders characterized by neuronal hyperexcitability.

Caption: Putative signaling pathway of Dcuka as a GABA-A receptor positive allosteric modulator.

Experimental Workflow for In-Vivo Testing

The in-vivo testing of Dcuka will follow a staged approach, beginning with pharmacokinetic and tolerability studies, followed by pharmacodynamic and efficacy assessments in relevant animal models.

Caption: Staged in-vivo experimental workflow for the evaluation of Dcuka.

Experimental Protocols

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and to establish a relationship between Dcuka concentration and a pharmacodynamic marker of GABAA receptor engagement.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).

-

Dosing: Single intravenous (IV) and oral (PO) administration of Dcuka at a dose determined from in-vitro potency.

-

Sample Collection: Blood samples will be collected at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Brain tissue may also be collected at terminal time points.

-

Bioanalysis: Dcuka concentrations in plasma and brain homogenates will be quantified using a validated LC-MS/MS method.

-

Pharmacodynamic Marker: Target engagement can be assessed by measuring the potentiation of a sub-threshold dose of a GABAA agonist (e.g., muscimol) on locomotor activity or body temperature.

-

Data Analysis: PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) will be calculated using non-compartmental analysis. The relationship between plasma/brain concentration and the PD effect will be modeled.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Dcuka that can be administered without causing unacceptable toxicity.

Methodology:

-

Animal Model: Male and female CD-1 mice (n=3-5 per dose group).

-

Dosing: A dose-escalation study design will be used, starting with a dose significantly lower than the predicted efficacious dose. Doses will be escalated in subsequent cohorts until signs of toxicity are observed.

-

Parameters Monitored: Clinical signs of toxicity (e.g., sedation, ataxia, respiratory distress), body weight changes, and mortality will be recorded daily for 7-14 days.

-

Data Analysis: The MTD will be defined as the highest dose at which no severe adverse events are observed.

Efficacy in an Animal Model of Anxiety: The Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of Dcuka.

Methodology:

-

Animal Model: Male C57BL/6 mice (n=10-15 per group).

-

Dosing: Dcuka will be administered orally at 3-4 dose levels (selected based on PK and MTD data) 30-60 minutes before testing. A vehicle control and a positive control (e.g., diazepam) will be included.

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure: Each mouse is placed in the center of the maze and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Data will be analyzed using a one-way ANOVA followed by a post-hoc test.

Efficacy in an Animal Model of Epilepsy: Pentylenetetrazol (PTZ)-Induced Seizures

Objective: To assess the anticonvulsant properties of Dcuka.

Methodology:

-

Animal Model: Male FVB mice (n=10-15 per group).

-

Dosing: Dcuka will be administered orally at 3-4 dose levels 30-60 minutes before PTZ challenge. A vehicle control and a positive control (e.g., valproic acid) will be included.

-

Procedure: A sub-convulsive dose of PTZ (e.g., 60 mg/kg, i.p.) will be administered. Mice will be observed for 30 minutes, and the latency to the first myoclonic jerk and the incidence and duration of generalized clonic-tonic seizures will be recorded.

-

Data Analysis: A significant increase in the latency to seizures and a decrease in the incidence and/or duration of seizures indicate anticonvulsant activity. Data will be analyzed using appropriate statistical tests (e.g., Log-rank test for latency, Fisher's exact test for incidence).

Data Presentation

All quantitative data from the in-vivo studies should be summarized in tables to facilitate comparison between treatment groups.

| Study | Animal Model | Treatment Group | Dose (mg/kg) | N | Key Efficacy Endpoint 1 (Mean ± SEM) | Key Efficacy Endpoint 2 (Mean ± SEM) | P-value vs. Vehicle |

| EPM | C57BL/6 Mice | Vehicle | - | 15 | Time in Open Arms (s) | Open Arm Entries | - |

| Dcuka | 1 | 15 | |||||

| Dcuka | 3 | 15 | |||||

| Dcuka | 10 | 15 | |||||

| Diazepam | 2 | 15 | |||||

| PTZ Seizure | FVB Mice | Vehicle | - | 15 | Latency to Seizure (s) | Seizure Incidence (%) | - |

| Dcuka | 1 | 15 | |||||

| Dcuka | 3 | 15 | |||||

| Dcuka | 10 | 15 | |||||

| Valproic Acid | 200 | 15 |

Conclusion

The proposed in-vivo experimental design provides a comprehensive framework for the preclinical evaluation of Dcuka. These studies will establish its pharmacokinetic profile, determine its therapeutic window, and provide proof-of-concept for its efficacy in relevant models of CNS disorders. The data generated will be crucial for the further development of Dcuka as a potential therapeutic agent.

References

Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2][3][4][5] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of protein kinases, disruption of tubulin assembly, induction of apoptosis, and cell cycle arrest.[1][6][7][8][9] This document provides detailed protocols for a panel of cell-based assays to screen and characterize the anticancer potential of novel quinoline derivatives, using "Dcuka" as a representative compound. The assays described herein are fundamental for determining cytotoxicity, evaluating the induction of apoptosis, and analyzing effects on the cell cycle.

Data Presentation

The following tables summarize hypothetical quantitative data for the screening of Dcuka, our representative quinoline derivative, against various cancer cell lines. These values are illustrative and based on activities reported for other quinoline derivatives.[10][11][12][13][14][15]

Table 1: Cytotoxicity of Dcuka against various cancer cell lines (MTT Assay)

| Cell Line | Cancer Type | Incubation Time (h) | Dcuka IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| A549 | Lung Carcinoma | 48 | 5.2 | 1.8 |

| MCF-7 | Breast Adenocarcinoma | 48 | 3.8 | 1.2 |

| PC-3 | Prostate Cancer | 48 | 7.5 | 2.5 |

| HepG2 | Hepatocellular Carcinoma | 48 | 6.1 | 2.1 |

| Caco-2 | Colorectal Adenocarcinoma | 48 | 4.5 | 1.5 |

Table 2: Apoptosis Induction by Dcuka in A549 Cells (Annexin V-FITC/PI Assay)

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 |

| Dcuka | 2.5 | 15.4 ± 1.2 | 5.2 ± 0.6 |

| Dcuka | 5.0 | 35.2 ± 2.5 | 12.8 ± 1.1 |

| Dcuka | 10.0 | 58.7 ± 3.1 | 25.4 ± 2.3 |

Table 3: Caspase-3/7 Activation by Dcuka in A549 Cells (Caspase-Glo® 3/7 Assay)

| Treatment | Concentration (µM) | Fold Increase in Caspase-3/7 Activity |

| Control | 0 | 1.0 |

| Dcuka | 2.5 | 2.8 ± 0.3 |

| Dcuka | 5.0 | 5.4 ± 0.6 |

| Dcuka | 10.0 | 9.7 ± 1.1 |

Table 4: Cell Cycle Analysis of A549 Cells Treated with Dcuka (Flow Cytometry)

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 0 | 55.2 ± 2.8 | 25.1 ± 1.9 | 19.7 ± 1.5 |

| Dcuka | 2.5 | 58.1 ± 3.1 | 20.3 ± 1.7 | 21.6 ± 1.8 |

| Dcuka | 5.0 | 65.4 ± 3.5 | 15.2 ± 1.4 | 19.4 ± 1.6 |

| Dcuka | 10.0 | 72.8 ± 4.2 | 10.1 ± 1.1 | 17.1 ± 1.3 |

Experimental Protocols